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Compound of Interest

Compound Name: SR 49059

Cat. No.: B1679262 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the use of SR 49059, a potent and selective

non-peptide vasopressin V1a receptor antagonist, in rodent experimental models. The following

sections summarize key dosage information and provide standardized protocols for its

application in research settings.

I. Quantitative Data Summary
The following table provides a summary of SR 49059 dosages used in various rodent and other

relevant animal models, compiled from published studies. This allows for easy comparison of

doses and administration routes across different experimental paradigms.
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Species
Experime
ntal
Model

Route of
Administr
ation

Dose
Vehicle/S
olubilizati
on

Key
Findings/
Effect

Referenc
e

Rat

(Pithed)

Antagonis

m of AVP-

induced

pressor

response

Intravenou

s (i.v.)

Not

specified,

but shifted

AVP dose-

response

curve

10%

DMSO in

water

Competitiv

ely

antagonize

d AVP-

induced

hypertensi

on.

[1][2]

Rat

(Conscious

,

Normotensi

ve)

Antagonis

m of AVP-

induced

pressor

response

Intravenou

s (i.v.) &

Oral (p.o.)

10 mg/kg

(p.o.)

5% gum

arabic for

oral

administrati

on

Inhibited

the pressor

response

to

exogenous

AVP with a

long

duration of

action (> 8

hours at 10

mg/kg

p.o.).

[1][2][3]
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Rabbit

(Conscious

)

AVP-

induced

coronary

vasoconstri

ction

Intravenou

s (i.v.)

0.125 to

0.5 mg/kg

Not

specified

Dose-

dependent

protection

against

AVP-

induced T-

wave

elevation

and heart

rate

decrease.

Complete

blockade at

≥ 2 mg/kg.

[4]

Rabbit

(Conscious

)

AVP-

induced

coronary

vasoconstri

ction

Oral (p.o.)
2.5 to 10

mg/kg

Not

specified

A dose of

10 mg/kg

provided a

protective

effect for

more than

6 hours.

[4]

Zebrafish

MDMA-

induced

behavioral

effects

Intramuscu

lar (i.m.)

0.01, 0.1,

and 1

mg/kg

Not

specified

Blocked

the

rewarding,

prosocial,

and

anxiolytic

effects of

MDMA.

[5]

Piglet

(Decerebra

te)

Antagonis

m of AVP-

induced

hypertensi

on

Intravenou

s (i.v.)

1 mg/kg

and 3

mg/kg

Not

specified

Antagonize

d AVP-

induced

hypertensi

on for at

least 150

minutes at

[6]
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1 mg/kg

and for at

least 270

minutes at

3 mg/kg.

Piglet

Cisplatin-

induced

emesis

Intravenou

s (i.v.) &

Intracerebr

oventricula

r (i.c.v.)

1, 3, 10

mg/kg

(i.v.); 500

µg and

1500 µ

g/side

(i.c.v.)

Not

specified

Did not

prevent

cisplatin-

induced

emesis.

[6]

II. Signaling Pathway
SR 49059 acts as a selective antagonist at the vasopressin V1a receptor. The diagram below

illustrates the canonical signaling pathway initiated by the binding of arginine vasopressin

(AVP) to the V1a receptor, which SR 49059 blocks.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11468030/
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.benchchem.com/product/b1679262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane Cytosol

AVP
V1a Receptor

Binds

SR 49059 Blocks

Gq protein
Activates

PLC
Activates

PIP2
Hydrolyzes

IP3

DAG

Ca²⁺ (ER)
Opens channel PKC

Activates

↑ [Ca²⁺]iRelease Activates Cellular Response
(e.g., vasoconstriction)

Phosphorylates
 targets

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation Phase

Experimental Phase

Analysis Phase

Animal Acclimation

Surgical Preparation
(e.g., Catheter Implantation)

Post-Surgical Recovery

Baseline Measurement
(e.g., Blood Pressure)

SR 49059 / Vehicle
Administration

Agonist Challenge
(e.g., AVP Injection)

Post-Challenge
Measurement

Data Collection

Statistical Analysis

Results Interpretation

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1679262?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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